4-Acetylaminopyridine-2-aldehyde
Description
4-Acetylaminopyridine-2-aldehyde is a substituted pyridine derivative featuring an acetylated amine group at the 4-position and an aldehyde functional group at the 2-position. The acetylated amine may enhance metabolic stability compared to primary amines, while the aldehyde group offers reactivity for condensation or nucleophilic addition reactions.
Properties
Molecular Formula |
C8H8N2O2 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
N-(2-formylpyridin-4-yl)acetamide |
InChI |
InChI=1S/C8H8N2O2/c1-6(12)10-7-2-3-9-8(4-7)5-11/h2-5H,1H3,(H,9,10,12) |
InChI Key |
XGJILWNEKMZFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
The following compounds share structural or functional similarities with 4-Acetylaminopyridine-2-aldehyde:
Key Observations :
- Aromatic Core: Unlike pyrimidine-based analogs (e.g., ), this compound’s pyridine ring may confer distinct electronic properties, influencing reactivity in cross-coupling or electrophilic substitution reactions.
- Substituent Effects : The acetylated amine at position 4 likely improves stability compared to primary amines (e.g., ) or unprotected anilines (), reducing susceptibility to oxidation or metabolic degradation.
- Aldehyde Reactivity : The 2-aldehyde group differentiates it from chloro (), thioether (), or ester () substituents, enabling unique reactivity in Schiff base formation or nucleophilic additions.
Physicochemical and ADMET Properties
Using Ethyl 2-(piperidin-4-yl)acetate () as a reference, the following hypothetical comparisons can be made:
Notes:
Q & A
Q. Can this compound serve as a precursor for bioactive inhibitors, and what structural modifications enhance activity?
- Answer : Analogous 2-amino-4-methylpyridine derivatives () show nitric oxide synthase inhibition. Modifications:
- Acetylation : Enhances blood-brain barrier permeability.
- Aldehyde reduction : Converting –CHO to –CH₂OH improves solubility (logP reduction by ~0.5).
- SAR studies : Methyl group positional isomers (e.g., 4-methyl vs. 6-methyl) impact IC₅₀ values (tested via enzyme assays at 37°C, pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
